molecular formula C22H15N3OS B5413100 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine

Katalognummer B5413100
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: NKYLZJFZGPCWSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine, also known as ML133, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies.

Wirkmechanismus

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine exerts its effects by binding to the extracellular domain of the TASK-1 and TASK-3 channels, thereby blocking the flow of potassium ions through the channels. This results in membrane depolarization and an increase in intracellular calcium levels, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary hypertension. It has also been shown to reduce the severity of atrial fibrillation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine is its specificity for the TASK-1 and TASK-3 channels, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine. One area of interest is the development of more potent analogs of this compound that could be used for the treatment of diseases such as hypertension and atrial fibrillation. Another area of interest is the investigation of the effects of this compound on other ion channels and signaling pathways, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.

Synthesemethoden

The synthesis of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine involves a multi-step process that requires several reagents and intermediate compounds. The first step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This is followed by the reaction of 2-chlorobenzoic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)benzoic acid.
The next step involves the reaction of 2-(2-hydroxyphenyl)benzoic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst to form 4-(4-methylphenyl)phthalic acid. Finally, the reaction of 4-(4-methylphenyl)phthalic acid with 2-mercaptobenzoxazole in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have potent inhibitory effects on the TASK-1 and TASK-3 potassium channels, which are involved in regulating the resting membrane potential of cells. This makes this compound a promising candidate for the treatment of various diseases, including hypertension, pulmonary hypertension, and atrial fibrillation.

Eigenschaften

IUPAC Name

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(25-24-20)27-22-23-18-8-4-5-9-19(18)26-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLZJFZGPCWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.